4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide
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Overview
Description
“4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Chemical Reactions Analysis
The compound, being a derivative of triazole, is likely to exhibit a range of chemical reactions. Triazoles are known to show diverse pharmacological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Scientific Research Applications
Synthesis Techniques and Properties
The chemical compound "4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide" has been a subject of interest in various studies focusing on its synthesis and structural analysis. Innovative synthesis techniques such as iodine(III)-mediated oxidative approaches and direct-space strategy using powder X-ray diffraction data have been utilized for creating and analyzing similar compounds. These methods have allowed for the exploration of novel heteroaryl-substituted triazolopyridines, offering insights into their structural complexities and potential applications in various fields (Prakash et al., 2011), (Vallcorba et al., 2014).
Biological and Antimicrobial Activity
Antimicrobial Efficacy
Research has indicated that derivatives of the compound, particularly those related to the 1,2,4-triazole structure, exhibit significant antimicrobial activities. These findings underscore the potential of such compounds in developing new antimicrobial agents, with studies revealing promising antibacterial and antifungal properties (Prakash et al., 2011), (Holla et al., 2006).
Applications in Organic Electronics
Electroluminescent Properties
In the realm of organic electronics, particularly organic light-emitting diodes (OLEDs), compounds similar to "this compound" have been synthesized and tested. These compounds have demonstrated promising electroluminescent properties, indicating their potential application in the development of high-performance OLEDs (Kang et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to bind with a variety of enzymes and receptors, showing versatile biological activities . Indole derivatives, which share some structural similarities, have also been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that triazole compounds can interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . Similarly, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures, such as triazole and indole derivatives, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have shown excellent anti-tumor activity against various cancer cell lines .
Properties
IUPAC Name |
4-phenyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O/c33-25(11-4-8-19-6-2-1-3-7-19)28-22-10-5-9-21(18-22)23-12-13-24-29-30-26(32(24)31-23)20-14-16-27-17-15-20/h1-3,5-7,9-10,12-18H,4,8,11H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRKMAWGINDVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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